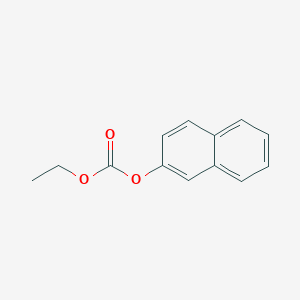

Ethyl Naphthalen-2-yl Carbonate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl naphthalen-2-yl carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-2-15-13(14)16-12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMRNKKFNOFXEMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl Naphthalen 2 Yl Carbonate

Novel Synthetic Pathways and Mechanistic Elucidation

The synthesis of ethyl naphthalen-2-yl carbonate can be approached through several modern synthetic strategies, primarily involving carbonylation and esterification/transesterification reactions.

Advanced Carbonylation Strategies

Oxidative carbonylation of 2-naphthol (B1666908) in the presence of ethanol (B145695) represents a direct route to this compound. This process would involve the reaction of 2-naphthol, carbon monoxide, and oxygen, often with ethanol serving as both a reactant and a solvent. A proposed reaction scheme is the palladium-catalyzed oxidative carbonylation, where a palladium(II) catalyst is reduced to palladium(0) during the formation of the carbonate, and subsequently re-oxidized by an oxidant, often a copper salt, in a catalytic cycle. While specific studies on the carbonylation of 2-naphthol to its ethyl carbonate are not prevalent, the oxidative carbonylation of ethanol to diethyl carbonate has been demonstrated using catalysts like PdCl2/Cu-HMS. core.ac.uk A similar approach could be adapted for the synthesis of this compound. Another potential method involves the reaction of 2-naphthol with phosgene (B1210022) or a phosgene equivalent, followed by reaction with ethanol, though this route involves highly toxic reagents.

Esterification and Transesterification Approaches

Esterification and transesterification are highly viable and commonly employed methods for the synthesis of carbonates. The reaction of 2-naphthol with ethyl chloroformate in the presence of a base is a classical esterification approach.

A more contemporary and greener approach is the transesterification of a dialkyl carbonate, such as diethyl carbonate (DEC), with 2-naphthol. This reaction is typically catalyzed by a base or an organometallic compound. The use of diethyl carbonate as an ethylating agent for phenols is a known transformation. researchgate.net The methylation of 2-naphthol with dimethyl carbonate (DMC) has been successfully demonstrated, suggesting that the analogous reaction with diethyl carbonate is feasible. core.ac.uk The reaction would likely proceed via nucleophilic attack of the naphthoxide ion on the carbonyl carbon of diethyl carbonate.

The transesterification of dimethyl carbonate with ethanol to produce ethyl methyl carbonate and diethyl carbonate has been extensively studied, with sodium methoxide (B1231860) being an effective homogeneous catalyst. gychbjb.com A similar catalytic system could be applied to the transesterification of diethyl carbonate with 2-naphthol.

Green Chemistry Principles in Synthesis

The application of green chemistry principles is crucial for the sustainable synthesis of this compound. Key principles include the use of less hazardous chemical syntheses, the use of renewable feedstocks, and the design of energy-efficient processes. researchgate.net

In the context of this compound synthesis, using diethyl carbonate as both a reagent and a solvent would align with green chemistry principles by reducing the use of auxiliary substances. nih.gov Diethyl carbonate is considered a green reagent, being a safer alternative to phosgene and alkyl halides. nih.gov Furthermore, the development of solvent-free reaction conditions or the use of benign solvents like polyethylene (B3416737) glycol (PEG) could significantly improve the environmental footprint of the synthesis. frontiersin.org The use of catalysts that can be easily recovered and recycled, such as heterogeneous catalysts, also contributes to a greener process.

Catalytic Approaches to Synthesis

Catalysis is central to the efficient and selective synthesis of carbonates. Both homogeneous and heterogeneous catalysts have been effectively used in related carbonate syntheses and can be applied to the preparation of this compound.

Homogeneous Catalysis in Carbonate Formation

Homogeneous catalysts, while sometimes difficult to separate from the reaction mixture, often exhibit high activity and selectivity. For the transesterification of diethyl carbonate with 2-naphthol, bases like potassium carbonate or sodium methoxide could be effective homogeneous catalysts. gychbjb.comresearchgate.net Organometallic complexes, such as those based on titanium or tin, are also known to catalyze transesterification reactions effectively. For instance, Ti(OBu)4 has been used as a homogeneous catalyst for the transesterification of dimethyl and diethyl carbonates. researchgate.net The mechanism typically involves the coordination of the catalyst to the carbonyl oxygen of the carbonate, enhancing its electrophilicity and facilitating the nucleophilic attack by the alcohol.

Table 1: Examples of Homogeneous Catalysts in Analogous Carbonate Synthesis

| Catalyst | Reactants | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Sodium Methoxide | Dimethyl Carbonate, Ethanol | Diethyl Carbonate | 86 | gychbjb.com |

| Ti(OBu)4 | Dimethyl Carbonate, Diethyl Carbonate | Ethyl Methyl Carbonate | - | researchgate.net |

Heterogeneous Catalysis for Optimized Yields

Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and process simplification. For the synthesis of this compound via transesterification, various solid base catalysts could be employed. These include alkali metals or alkali metal salts supported on materials like alumina (B75360) (Al2O3), magnesia (MgO), or zeolites. For example, K2CO3/MgO has shown good catalytic activity in the synthesis of ethyl propyl carbonate. researchgate.net The basic sites on the catalyst surface are believed to be the active centers for the transesterification reaction. researchgate.net

Mixed oxides, such as those containing lanthanum, have also demonstrated high activity in transesterification reactions. unibo.it The catalytic performance of these materials is often related to the density and strength of their basic sites. unibo.it For the gas-phase methylation of 2-naphthol with dimethyl carbonate, a K2CO3 catalyst supported on γ-Al2O3 has been used effectively. core.ac.uk A similar system could be adapted for the ethylation reaction.

Table 2: Examples of Heterogeneous Catalysts in Analogous Carbonate Synthesis

| Catalyst | Reactants | Product | Yield (%) | Reference |

|---|---|---|---|---|

| K2CO3/MgO | Diethyl Carbonate, n-Propanol | Ethyl Propyl Carbonate | 51.89 | researchgate.net |

| K2CO3/γ-Al2O3 | 2-Naphthol, Dimethyl Carbonate | 2-Methoxynaphthalene | High | core.ac.uk |

| MgO/HZSM-5 | Dimethyl Carbonate, Ethanol | Ethyl Methyl Carbonate | 98.1 | zendy.io |

Organocatalysis in Naphthyl Carbonate Synthesis

Organocatalysis offers a metal-free alternative for chemical synthesis, often providing high selectivity under mild conditions. While specific organocatalytic methods for this compound are not prominent, the principles can be applied from related carbonate syntheses. For instance, the synthesis of cyclic carbonates from diols and dimethyl carbonate can be achieved using organocatalysts like tetrabutylammonium (B224687) bromide. rsc.org

In the context of linear carbonates, organocatalysts can facilitate the reaction between alcohols and a carbonyl source. For example, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been used to catalyze the annulation of Morita-Baylis-Hillman carbonates, demonstrating the ability of amine-based organocatalysts to activate carbonate substrates. acs.org Hydrogen-bond donor (HBD) catalysts have also been shown to be effective in the synthesis of cyclic carbonates from epoxides and CO2 by activating the epoxide ring. mdpi.com

A plausible organocatalytic route for this compound could involve a nucleophilic catalyst, such as a tertiary amine or phosphine, to activate ethyl chloroformate or another carbonyl source, enhancing its reactivity towards the weakly nucleophilic 2-naphthol.

Table 2: Potential Organocatalysts for Aryl Carbonate Synthesis

| Catalyst Type | Example | Plausible Role in Naphthyl Carbonate Synthesis |

|---|---|---|

| Tertiary Amines | DABCO, 4-(Dimethylamino)pyridine (DMAP) | Nucleophilic catalysis via formation of a reactive acyl-ammonium intermediate with the carbonyl source. |

| N-Heterocyclic Carbenes (NHCs) | Imidazole- or Triazole-based carbenes | Activation of the carbonyl source for reaction with 2-naphthol. |

| Hydrogen-Bond Donors | Ureas, Thioureas | Activation of the electrophile (e.g., ethyl chloroformate) through hydrogen bonding. |

Flow Chemistry and Continuous Processing Techniques for Scalable Synthesis

Flow chemistry has emerged as a powerful tool for the safe, efficient, and scalable synthesis of chemicals. This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and purity.

The synthesis of carbonates is well-suited to continuous flow processing. For example, the production of dialkyl carbonates from alcohols and CO2 has been demonstrated in continuous flow reactors using heterogeneous catalysts. acs.orgcardiff.ac.uk These systems often employ supercritical CO2 as both a reactant and a solvent. chemistryviews.org Similarly, the synthesis of cyclic carbonates from epoxides or diols has been successfully translated from batch to continuous-flow methods, enabling enhanced reaction rates and easier product separation. rsc.orgrsc.orgrsc.org One study demonstrated the synthesis of glycerol (B35011) carbonate from glycerol and dimethyl carbonate with a residence time of only 3 minutes at 180°C, achieving a productivity of 13.6 kg per day in a pilot-scale reactor. rsc.org

Adapting these principles, a scalable synthesis of this compound could be designed. A flow system might involve pumping a solution of 2-naphthol and a base through a reactor coil while introducing ethyl chloroformate at a specific junction. The rapid mixing and precise temperature control inherent to flow reactors would allow for efficient reaction and minimized side-product formation. The product stream could then be directed to an in-line purification module for continuous separation.

Table 3: Conceptual Flow Synthesis Parameters for this compound

| Parameter | Specification | Advantage in Flow Chemistry |

|---|---|---|

| Reactor Type | Packed-bed reactor or Microreactor (e.g., FEP tubing) | High surface-area-to-volume ratio for efficient heat and mass transfer. wordpress.com |

| Reactant Streams | Stream A: 2-Naphthol + Base in Solvent; Stream B: Ethyl Chloroformate in Solvent | Precise stoichiometric control and safe handling of reactive intermediates. |

| Residence Time | Seconds to Minutes | Rapid optimization and high throughput. rsc.org |

| Temperature | Elevated temperatures possible | Accelerated reaction rates with minimized risk of thermal runaway. |

| Pressure | Variable (can be elevated) | Allows for use of solvents above their boiling points, enhancing solubility and reaction rates. |

Stereoselective Synthesis Considerations (If applicable to derivatives or related compounds)

This compound itself is an achiral molecule. Therefore, stereoselective synthesis is not a consideration for the parent compound. However, this changes if chirality is introduced into a derivative, for example, by using a chiral alcohol in place of ethanol (e.g., (R)- or (S)-butan-2-ol) or by introducing substituents on the naphthalene (B1677914) ring that create a chiral axis (atropisomerism) or a stereocenter.

The synthesis of such chiral derivatives would necessitate stereoselective methods to control the configuration of the final product. Significant research has been conducted on the asymmetric synthesis of compounds containing the naphthalene scaffold. rsc.org

Atropisomers: Naphthalene derivatives with bulky substituents at the ortho-positions (C1 and C3) can exhibit restricted rotation around the C-aryl bond, leading to stable, separable atropisomers. The asymmetric synthesis of quinoline-naphthalene atropisomers has been achieved through strategies involving chiral phosphoric acid-catalyzed reactions followed by oxidation to convert central chirality to axial chirality. nih.govresearchgate.net

Stereocenters: If a derivative were to be synthesized from a chiral naphthalene precursor, stereospecific reactions would be crucial. For instance, stereospecific cross-coupling reactions of benzylic electrophiles often rely on a "naphthyl requirement," where the naphthalene group facilitates the reaction while maintaining the stereochemistry. nih.gov Asymmetric dearomatization reactions are also a powerful method for creating complex, three-dimensional molecules with multiple stereocenters from flat naphthalene precursors. rsc.org

The development of a chiral derivative of this compound would thus draw upon these advanced asymmetric catalytic methods to achieve high enantiomeric or diastereomeric purity.

Reaction Mechanisms and Pathways of Ethyl Naphthalen 2 Yl Carbonate

Fundamental Reaction Kinetics and Thermodynamics

The kinetics of reactions involving aryl carbonates are influenced by the nature of the reactants and the reaction conditions. For instance, kinetic studies on the reactions of analogous ethyl S-aryl thiocarbonates with phenoxide ions have shown that these reactions likely proceed through a concerted mechanism rather than a stepwise one. acs.org This is suggested by Brønsted slopes that are inconsistent with the rate-determining formation of a tetrahedral intermediate. acs.org

Thermodynamically, the decomposition of carbonates is a well-studied process. Generally, metal carbonates thermally decompose to yield the corresponding metal oxide and carbon dioxide. stet-review.orglibretexts.org The thermal stability of carbonates increases down a group in the periodic table, meaning more energy is required for decomposition. libretexts.org While ethyl naphthalen-2-yl carbonate is not a simple inorganic salt, it is expected that upon sufficient heating, it will undergo thermal decomposition, likely involving decarboxylation.

Table 1: Kinetic Data for Analogous Aryl Carbonate Reactions

| Reaction | Reactants | Key Kinetic Findings |

|---|---|---|

| Phenolysis of Thiolcarbonates | Ethyl S-aryl thiocarbonates and substituted phenoxide ions | The reaction is likely concerted, not stepwise. acs.org |

Nucleophilic and Electrophilic Reactivity Studies

Nucleophilic Reactivity: The carbonyl carbon of the carbonate group in this compound is electrophilic and thus susceptible to nucleophilic attack. A primary example of this reactivity is hydrolysis, which can be catalyzed by either acid or base. viu.caquora.comacs.org Under basic conditions, a hydroxide (B78521) ion would attack the carbonyl carbon, leading to the eventual formation of 2-naphthol (B1666908), ethanol (B145695), and carbonate. In an acidic environment, the carbonyl oxygen would be protonated, activating the carbonyl carbon for attack by a water molecule. The hydrolysis of aryl carbonates has been a subject of interest, with studies focusing on the mechanism and the effect of catalysts, such as zinc-containing artificial enzymes. digitellinc.com

The naphthoxide anion, formed by the deprotonation of 2-naphthol, is a potent nucleophile. brainly.com This highlights the nucleophilic potential of the 2-naphthol moiety should the carbonate ester bond be cleaved.

Electrophilic Reactivity: The naphthalene (B1677914) ring system, activated by the electron-donating oxygen of the carbonate group, is prone to electrophilic aromatic substitution (EAS). The oxygen atom directs incoming electrophiles primarily to the ortho and para positions. For a 2-substituted naphthalene, the most reactive position for electrophilic attack is typically the 1-position (alpha-position), as the intermediate carbocation is better stabilized by resonance. libretexts.orgwsimg.com The second most likely position of attack is the 3-position (ortho).

Studies on the electrophilic substitution of 2-naphthol and its derivatives have shown that reactions such as nitration and halogenation occur predominantly at the 1-position. wsimg.comchempedia.info The regioselectivity can sometimes be influenced by reaction conditions, such as the solvent and temperature. libretexts.org

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Major Product (Predicted) | Minor Product (Predicted) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Ethyl 1-nitro-2-naphthyl carbonate | Ethyl 3-nitro-2-naphthyl carbonate |

| Bromination | Br₂ | Ethyl 1-bromo-2-naphthyl carbonate | Ethyl 3-bromo-2-naphthyl carbonate |

Rearrangement Reactions and Transition State Analysis

Aryl carbonates, like their aryl ester counterparts, can undergo the photo-Fries rearrangement. acs.org Upon photochemical excitation, a homolytic cleavage of the carbonyl carbon-oxygen bond can occur. The resulting naphthoxy and ethoxycarbonyl radicals can then recombine within a solvent cage, with the ethoxycarbonyl group attaching to the naphthalene ring, typically at the ortho or para positions, to form ethyl hydroxy-naphthalenecarboxylates.

Transition state analysis for the electrophilic substitution of naphthalene has shown that attack at the α-position is energetically more favorable than at the β-position because the resulting carbocation intermediate can better preserve the aromaticity of one of the rings. wsimg.com This theoretical underpinning supports the observed regioselectivity in reactions involving the naphthalene nucleus of this compound.

Radical and Photochemical Transformations

The photochemical behavior of aryl carbonates has been a subject of investigation. For example, chlorophenyl ethyl carbonates have been shown to undergo photodechlorination and photo-Fries type rearrangements upon irradiation. acs.org This suggests that this compound could also be susceptible to photochemical transformations.

The carbonate radical (CO₃•⁻) is a known reactive species that can be generated photochemically and can react with aromatic compounds. nih.gov Furthermore, related compounds like aryl carboxylic acids can undergo decarboxylation to form aryl radicals. thieme-connect.com It is plausible that under certain photochemical or radical-initiating conditions, this compound could undergo transformations involving radical intermediates. The generation of arylcarbenes from the photocycloelimination of cyclic carbonates has also been reported, although this is a less direct analogy. acs.org

Degradation Pathways in Controlled Environments

The degradation of this compound can be expected to occur primarily through two pathways: hydrolysis and thermal decomposition.

Hydrolysis: As previously mentioned, hydrolysis is a key degradation pathway for carbonates. viu.caquora.comacs.orgdigitellinc.com In environmental or biological systems where water is present, this compound would likely hydrolyze back to 2-naphthol, ethanol, and carbon dioxide. The rate of this hydrolysis would be dependent on pH and temperature.

Thermal Degradation: Studies on the thermal decomposition of aromatic polycarbonates have revealed complex degradation pathways, including the formation of cyclic oligomers, decarboxylation to form ether linkages, and hydrolysis if water is present. bohrium.comacs.org For a smaller molecule like this compound, thermal degradation at elevated temperatures would likely proceed via decarboxylation to potentially yield 2-ethoxynaphthalene, or through other fragmentation pathways. stet-review.org The process of calcination, where carbonates decompose to their corresponding oxides and carbon dioxide, provides a fundamental model for the thermal instability of the carbonate group. stet-review.orglibretexts.org

Theoretical and Computational Chemistry of Ethyl Naphthalen 2 Yl Carbonate

Electronic Structure and Bonding Analysis

The electronic characteristics of Ethyl Naphthalen-2-yl Carbonate are fundamental to its reactivity and physical properties. Analysis of its electronic structure reveals the distribution of electrons within the molecule and the nature of the chemical bonds.

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnih.gov For this compound, the HOMO is anticipated to be localized primarily on the electron-rich naphthalene (B1677914) ring, which acts as the principal electron-donating part of the molecule. Conversely, the LUMO is expected to be centered on the carbonate group, specifically the carbonyl carbon, which is electron-deficient and thus electrophilic.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound based on Analogous Compounds

| Molecular Orbital | Predicted Energy Range (eV) | Primary Localization |

| HOMO | -5.7 ± 0.3 | Naphthalene Ring |

| LUMO | -2.5 ± 0.2 | Carbonate Group (C=O) |

| HOMO-LUMO Gap | 3.2 ± 0.5 | - |

Note: These values are estimations based on computational studies of other naphthalene derivatives and may not represent the exact values for this compound.

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, provide a more quantitative picture of the electronic structure. acs.org DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are powerful tools for optimizing the molecular geometry and calculating electronic properties. researchgate.netnih.gov

For this compound, DFT calculations would likely reveal the following:

Charge Distribution: A natural bond orbital (NBO) analysis would quantify the partial charges on each atom. The oxygen atoms of the carbonate group and the naphthalene ring carbons would exhibit negative charges, while the carbonyl carbon and the ethyl group carbons would be positively charged.

Bonding: The calculations would confirm the nature of the covalent bonds, including the delocalized π-system of the naphthalene ring and the polar covalent bonds within the ethyl carbonate moiety.

Ab initio calculations, while computationally more expensive, could offer even higher accuracy for the electronic properties of the molecule. researchgate.net

Conformational Analysis and Energy Landscapes

The flexibility of the ethyl carbonate side chain allows for multiple conformations of this compound. Conformational analysis aims to identify the most stable arrangements of the atoms in space and the energy barriers between them.

The primary rotatable bonds are the C-O bonds of the carbonate group and the C-C bond of the ethyl group. A systematic search or molecular dynamics simulations would reveal several low-energy conformers. researchgate.net The most stable conformer is likely to be one that minimizes steric hindrance between the bulky naphthalene group and the ethyl group. The planarity of the naphthalene ring will be a dominant structural feature, while the ethyl carbonate chain will adopt a staggered conformation.

Table 2: Predicted Relative Energies of Potential Conformers of this compound

| Conformer | Dihedral Angle (Naphthyl-O-C=O) | Dihedral Angle (O-C-O-Ethyl) | Relative Energy (kcal/mol) |

| A (Global Minimum) | ~0° (syn-periplanar) | ~180° (anti-periplanar) | 0.0 |

| B | ~180° (anti-periplanar) | ~180° (anti-periplanar) | 1.5 - 2.5 |

| C | ~0° (syn-periplanar) | ~60° (gauche) | 2.0 - 3.5 |

Note: The relative energies are illustrative and based on general principles of conformational analysis for similar ester compounds.

The energy landscape, a plot of potential energy as a function of the rotational degrees of freedom, would show these minima separated by rotational energy barriers. The height of these barriers determines the rate of interconversion between conformers at a given temperature.

Prediction of Reactivity and Reaction Pathways

Computational chemistry can also predict the likely chemical reactions that this compound might undergo.

To understand the kinetics of a potential reaction, such as hydrolysis of the carbonate, transition state theory is employed. Computational methods can be used to locate the transition state structure, which is a first-order saddle point on the potential energy surface. acs.org The energy of the transition state relative to the reactants determines the activation energy of the reaction.

For the hydrolysis of this compound, the reaction would likely proceed through a tetrahedral intermediate, and the transition state would involve the nucleophilic attack of a water molecule on the carbonyl carbon. Modeling this transition state would provide a quantitative estimate of the reaction rate.

Mapping the reaction coordinate involves tracing the lowest energy path from reactants to products through the transition state. This Intrinsic Reaction Coordinate (IRC) calculation provides a detailed view of the geometric and energetic changes that occur throughout the reaction. acs.org For a reaction like the decarboxylation of a related compound under certain conditions, mapping the reaction coordinate would elucidate the concerted or stepwise nature of the bond-breaking and bond-forming processes.

Solvent Effects on Molecular Conformation and Reactivity

The chemical environment, specifically the solvent, is expected to play a crucial role in determining the three-dimensional shape (conformation) and the chemical reactivity of this compound. The interplay between the solvent and the molecule is governed by various non-covalent interactions.

The conformation of this compound is primarily dictated by the rotational freedom around the C-O bonds of the carbonate group and the bond connecting the oxygen to the naphthalene ring. The bulky naphthalene group and the ethyl chain will sterically interact, leading to preferred orientations to minimize repulsion. The polarity of the solvent can significantly influence these conformational preferences.

In non-polar solvents, intramolecular forces, such as van der Waals interactions and dipole-dipole interactions, will likely dominate the conformational landscape. The molecule might adopt a more compact conformation. Conversely, in polar solvents, intermolecular interactions with the solvent molecules become more significant. Polar solvents can form hydrogen bonds or strong dipole-dipole interactions with the carbonyl oxygen and the ester oxygen atoms of the carbonate group. This solvation can stabilize more extended conformations of the molecule. For instance, studies on other aromatic esters have shown that the orientation of the ester group relative to the aromatic ring can be influenced by the solvent polarity.

The reactivity of this compound is also intrinsically linked to the solvent environment. For chemical reactions, such as hydrolysis or transesterification, the solvent can affect the reaction rates and mechanisms in several ways:

Stabilization of Transition States: For reactions involving charged or highly polar transition states, polar solvents can offer significant stabilization, thereby lowering the activation energy and accelerating the reaction.

Solvation of Reactants: The differential solvation of the reactants versus the transition state can either accelerate or decelerate a reaction.

Solvent as a Reagent: In reactions like solvolysis, the solvent itself can act as a nucleophile.

Computational studies on related azo derivatives of 2-hydroxynaphthalene have demonstrated that an increase in solvent polarity can cause a bathochromic shift (a shift to longer wavelengths) in their absorption spectra, indicating a change in the electronic distribution in the excited state. nih.gov While this compound does not possess the azo group, the principle of solvent-induced electronic redistribution is applicable. The electron-donating or withdrawing nature of the solvent can influence the electron density on the naphthalene ring and the carbonate group, thereby affecting its reactivity towards electrophiles or nucleophiles.

A summary of expected solvent effects is presented in the table below:

| Solvent Property | Expected Effect on Conformation | Expected Effect on Reactivity |

| Polarity | Stabilization of more extended conformations due to dipole-dipole interactions. | Can accelerate reactions with polar transition states by stabilizing them. |

| Hydrogen Bonding Capability | Can form hydrogen bonds with the carbonyl and ester oxygens, influencing the orientation of the carbonate group. | Can act as a proton donor or acceptor, potentially catalyzing reactions like hydrolysis. |

| Viscosity | Higher viscosity can slow down conformational changes and diffusion-controlled reactions. | May decrease reaction rates by hindering molecular motion. |

Molecular Dynamics Simulations for Dynamic Behavior

Although specific MD simulations for this compound are not documented, simulations of related systems offer valuable parallels. For instance, MD simulations have been used to investigate the aggregation of aromatic molecules like benzene (B151609) and naphthalene, revealing that their interactions are driven by weak London dispersion forces. nih.gov These simulations show that larger aromatic systems tend to aggregate at higher temperatures. nih.gov This suggests that the naphthalene moiety in this compound would likely engage in π-π stacking interactions with other aromatic molecules if present in a suitable environment.

Simulations of ethylene (B1197577) carbonate, a simpler cyclic carbonate, have provided detailed information about its liquid structure and dynamics. researchgate.net These studies have shown that ethylene carbonate is not planar, a finding supported by high-level ab initio calculations. researchgate.net This insight into the non-planarity of the carbonate ring in ethylene carbonate suggests that the carbonate group in this compound will also have a distinct three-dimensional structure that influences its interactions.

An MD simulation of this compound in an explicit solvent, such as water or an organic solvent, would typically involve the following steps:

System Setup: A single molecule of this compound would be placed in a simulation box filled with a chosen solvent.

Force Field Application: A suitable force field (a set of parameters describing the potential energy of the system) would be chosen to model the interactions between all atoms.

Simulation Run: The system's trajectory would be calculated by integrating Newton's equations of motion over a certain period, providing a movie-like representation of the molecular motions.

From the resulting trajectory, various properties can be analyzed, as detailed in the table below:

| Analyzed Property | Information Gained |

| Root Mean Square Deviation (RMSD) | Provides a measure of the molecule's conformational stability over time. |

| Root Mean Square Fluctuation (RMSF) | Indicates the flexibility of different parts of the molecule. The ethyl chain is expected to be more flexible than the rigid naphthalene core. |

| Radial Distribution Functions (RDFs) | Describes the probability of finding solvent molecules at a certain distance from specific atoms of the solute, revealing the solvation shell structure. |

| Dihedral Angle Distributions | Shows the preferred rotational conformations around specific bonds, such as the C-O bonds of the carbonate group. |

Such simulations would allow for the visualization of how solvent molecules arrange themselves around the hydrophobic naphthalene ring and the more polar carbonate group, providing a molecular-level understanding of the solvent effects discussed in the previous section.

Advanced Spectroscopic and Chromatographic Characterization Techniques

High-Resolution Mass Spectrometry for Structural Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule with high accuracy. For Ethyl Naphthalen-2-yl Carbonate (C₁₃H₁₂O₃), HRMS would determine the exact mass of the molecular ion. This technique provides a measured mass with a high degree of precision, typically to within a few parts per million (ppm) of the theoretical value, which allows for the unambiguous determination of the elemental formula.

In a typical analysis, the compound would be ionized using a soft ionization technique, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), to minimize fragmentation and produce a prominent molecular ion peak ([M]+, [M+H]+, or [M+Na]+). The high-resolution analyzer, for instance, a Time-of-Flight (TOF) or Orbitrap, would then measure the mass-to-charge ratio. The fragmentation pattern, obtained through techniques like tandem mass spectrometry (MS/MS), could further elucidate the structure by showing characteristic losses, such as the ethoxycarbonyl group or the naphthyl moiety.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂O₃ |

| Molecular Weight | 216.23 g/mol |

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (e.g., 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. While 1D NMR (¹H and ¹³C) provides primary information about the chemical environment of hydrogen and carbon atoms, 2D-NMR techniques are essential for assembling the complete molecular structure.

For this compound, the following 2D-NMR experiments would be crucial:

COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) couplings within the ethyl group and the naphthalene (B1677914) ring system.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms, assigning each carbon to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons. This is vital for connecting the ethyl group to the carbonate carbon, and the carbonate group to the naphthalen-2-yl moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help confirm the conformation of the molecule.

Although ¹H NMR data for the related structure, 2-ethylnaphthalene, is available, specific multi-dimensional NMR data for this compound is not found in comprehensive published reports. myskinrecipes.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the key vibrational modes would be:

C=O Stretch: A strong, characteristic absorption band in the FT-IR spectrum, typically around 1750-1775 cm⁻¹, indicative of the carbonate carbonyl group.

C-O Stretch: Bands corresponding to the stretching of the (C-O) bonds of the carbonate ester, usually found in the 1250-1000 cm⁻¹ region.

Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region corresponding to the naphthalene ring system.

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

Aliphatic C-H Stretch: Signals below 3000 cm⁻¹ for the ethyl group.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic system. While FT-IR and Raman spectra are available for precursors like 2-naphthol (B1666908) and related carbonate compounds used in other applications, specific, published spectra for this compound are not available.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

To perform this analysis, a high-quality single crystal of this compound would be required. The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions can be determined. While crystal structures for numerous naphthalene derivatives have been published, a specific crystallographic information file (CIF) for this compound is not present in open-access crystallographic databases. researchgate.netsigmaaldrich.com

Advanced Chromatographic Separations (e.g., Chiral HPLC, GC-MS/MS)

Chromatographic techniques are essential for separating the compound from impurities and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS/MS): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. Coupling GC with tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for detecting and quantifying the compound, even in complex mixtures. The method would involve optimizing the GC column (e.g., a mid-polarity phase) and temperature program for good peak shape and separation, while the MS/MS would be set to monitor specific parent-to-daughter ion transitions for unequivocal identification.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC with a C18 column, would be a standard method for the analysis and purification of this compound. A mobile phase consisting of acetonitrile (B52724) or methanol (B129727) and water would likely be used. Detection could be achieved using a UV detector, exploiting the strong UV absorbance of the naphthalene ring. As this compound is achiral, chiral HPLC would not be necessary unless it was part of a study involving chiral derivatives or a chiral environment.

Table 2: Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-ethylnaphthalene |

| 2-naphthol |

| Ethyl (naphthalen-2-yloxy)acetate |

| Ethyl 6-(6-methoxynaphthalen-2-yl)-4-(naphthalen-2-yl)-2-oxocyclohex-3-ene-1-carboxylate |

Applications of Ethyl Naphthalen 2 Yl Carbonate in Materials Science

Polymer Chemistry and Monomer Applications

The bifunctional nature of ethyl naphthalen-2-yl carbonate, featuring a carbonate group and a naphthalene (B1677914) ring, makes it an intriguing candidate for polymer synthesis. Its incorporation into polymer chains could significantly influence the properties of the resulting materials.

This compound can theoretically serve as a monomer in the synthesis of polycarbonates. Polycarbonates are a class of thermoplastics known for their strength, toughness, and transparency. nih.gov Typically, they are synthesized through the polycondensation of a diol with a carbonate source, such as phosgene (B1210022) or a dialkyl/diaryl carbonate. nih.govgoogle.com

In a potential synthetic route, this compound could undergo transesterification with a suitable diol in the presence of a catalyst. This reaction would involve the exchange of the ethyl group of the carbonate with the hydroxyl groups of the diol, leading to the formation of a polycarbonate chain with repeating naphthalene units. The general scheme for such a transesterification reaction is well-established for other diaryl carbonates like diphenyl carbonate. nih.gov The incorporation of the bulky and rigid naphthalene group into the polycarbonate backbone would be expected to enhance the polymer's glass transition temperature (Tg), thermal stability, and mechanical strength.

Table 1: Potential Diols for Polycarbonate Synthesis with this compound

| Diol Name | Chemical Structure | Expected Impact on Polymer Properties |

| Bisphenol A | (CH₃)₂C(C₆H₄OH)₂ | Enhanced rigidity and thermal stability |

| 1,4-Butanediol | HO(CH₂)₄OH | Increased flexibility compared to aromatic diols |

| 1,4-Cyclohexanedimethanol | C₆H₁₀(CH₂OH)₂ | Improved impact strength and weatherability |

The synthesis could also be approached through direct polymerization from carbon dioxide and a diol, a more sustainable method that has been explored for various diols. nih.gov

Beyond traditional polycarbonates, this compound could be integrated into other polymer backbones to create functional materials. The naphthalene unit possesses inherent fluorescence and can influence the refractive index of a material. By incorporating this moiety, polymers with specific optical or electronic functionalities could be designed.

For instance, the copolymerization of this compound with other monomers could lead to the development of materials for optical applications. The synthesis of functional poly(carbonate-co-ether)s has been demonstrated, where functional groups can be introduced for further chemical modification. rsc.org A similar approach could be used to create polymers with pendant naphthalene groups, which could then be functionalized for specific applications.

Liquid Crystal Chemistry and Mesophase Behavior

The rigid, rod-like structure of the naphthalene group makes this compound a promising building block for the synthesis of liquid crystals. Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal, and they are crucial components in display technologies.

This compound can be a precursor for the synthesis of calamitic (rod-shaped) liquid crystals. A common strategy involves the reaction of a phenol (B47542) (in this case, 2-naphthol (B1666908), which can be derived from the carbonate) with an appropriate benzoic acid derivative to form an ester linkage. The resulting molecule, a naphthalene-based ester, would possess the necessary structural anisotropy to exhibit liquid crystalline phases.

A study on aromatic naphthalene-2-yl-4-(alkoxy) benzoate (B1203000) materials has shown that such structures can indeed display mesogenic behavior. scirp.org By varying the length of the alkoxy chain on the benzoate moiety, the temperature range and type of liquid crystalline phase (e.g., nematic, smectic) can be tuned.

Table 2: Potential Synthetic Pathway to Naphthalene-Based Liquid Crystalline Esters

| Reactant 1 | Reactant 2 | Resulting Compound Class |

| 2-Naphthol (from this compound) | 4-Alkoxybenzoic acid | Naphthalen-2-yl-4-(alkoxy)benzoate |

This synthetic approach allows for the systematic design of liquid crystals with desired phase transition temperatures.

The resulting naphthalene-based esters would be expected to exhibit thermotropic liquid crystalline behavior, where the transition to the liquid crystal phase is induced by a change in temperature. scirp.org The investigation of these properties would involve techniques such as polarized optical microscopy (POM) and differential scanning calorimetry (DSC) to identify the different mesophases and their transition temperatures.

While less likely for this type of molecular structure, the potential for lyotropic liquid crystal behavior, where the mesophase is induced by the presence of a solvent, could also be explored. aps.org The nature of the solvent and the concentration of the naphthalene-based compound would be critical factors in determining if such phases can be formed. The inherent hydrophobicity of the naphthalene core would likely necessitate the use of organic solvents.

Optoelectronic Materials and Photonic Applications

Naphthalene and its derivatives are known for their interesting photophysical properties, including strong fluorescence and photostability. nih.gov These characteristics make them attractive for use in optoelectronic and photonic applications.

The incorporation of the naphthalen-2-yl carbonate moiety into materials could lead to the development of:

Optical Brightening Agents: Similar to other naphthalene derivatives, materials containing this unit could be used as optical brighteners, which absorb ultraviolet light and re-emit it in the blue region of the visible spectrum, making materials appear whiter and brighter. google.com

Fluorescent Probes: The intrinsic fluorescence of the naphthalene group could be harnessed to create materials that act as sensors for detecting specific analytes. nih.gov

Organic Light-Emitting Diodes (OLEDs): The electroactive nature of naphthalene derivatives suggests their potential use as components in the emissive or charge-transporting layers of OLEDs. nih.gov The electronic properties of naphthalene derivatives have been a subject of study, indicating their potential for charge carrier transport. tandfonline.comresearchgate.net

The specific properties of materials derived from this compound would depend on the final molecular architecture and the surrounding chemical environment. Further research is needed to fully explore and realize the potential of this compound in the exciting field of optoelectronic and photonic materials.

Design of Naphthyl Carbonate-Containing Fluorophores

A comprehensive search of existing scientific databases reveals a lack of specific studies focused on the design and synthesis of fluorophores incorporating the this compound moiety. While the naphthalene core is a well-known fluorophore, and various derivatives have been explored for their fluorescent properties, the specific contribution and effect of the ethyl carbonate group at the 2-position of the naphthalene ring on the molecule's photophysical characteristics have not been documented. Research on related naphthalene-appended glucono derivatives has shown that the position of substitution on the naphthyl ring can significantly influence their self-assembly and optical properties. rsc.org However, no such data is available for this compound.

Evaluation in Organic Light-Emitting Diodes (OLEDs) or Solar Cells

There is currently no published research evaluating the performance of this compound in organic light-emitting diodes (OLEDs) or solar cells. The development of novel materials is a critical aspect of advancing OLED and solar cell technology, with a focus on enhancing efficiency, stability, and cost-effectiveness. Naphthalene diimide-based materials have been investigated as promising electron transport layer (ETL) materials in perovskite solar cells, demonstrating the potential of naphthalene derivatives in this field. rsc.org However, the specific utility of this compound in these applications has not been investigated or reported.

Self-Assembly and Supramolecular Structures

The ability of molecules to self-assemble into well-defined supramolecular structures is a key area of research in materials science, with applications ranging from nanotechnology to biomaterials. Studies on isomeric naphthalene-appended glucono derivatives have demonstrated that the substitution pattern on the naphthalene ring can direct the self-assembly process, leading to distinct structures such as nanofibers and nanotwists. rsc.org Furthermore, 1,8-dihydroxy naphthalene has been shown to be an effective building block for the self-assembly of stable host-guest complexes through the formation of dative covalent bonds. mdpi.com Nevertheless, there is a conspicuous absence of research on the self-assembly behavior and potential to form supramolecular structures for this compound.

Industrial Chemistry and Process Optimization

Process Intensification and Reactor Design

Process intensification in the synthesis of Ethyl Naphthalen-2-yl Carbonate involves the development of novel reactors and processing methods that offer significant improvements over conventional batch reactors. The primary goals are to enhance heat and mass transfer, improve safety, and increase throughput.

For carbonate synthesis, which often involves equilibrium-limited reactions like transesterification, advanced reactor designs are crucial.

Reactive Distillation Columns: This design integrates reaction and separation into a single unit. For the transesterification synthesis of this compound from 2-naphthol (B1666908) and diethyl carbonate, the ethanol (B145695) byproduct can be continuously removed from the reaction zone. This removal shifts the reaction equilibrium towards the product side, leading to higher conversion and yield.

Continuous Stirred-Tank Reactors (CSTRs) in Series: A cascade of CSTRs can approach the efficiency of a plug flow reactor, providing better control over reaction time and temperature distribution compared to a single large batch reactor. This is particularly useful for managing the exothermic nature of certain synthesis routes.

Microreactors: These reactors feature channels with sub-millimeter dimensions, offering exceptionally high surface-area-to-volume ratios. This results in superior heat and mass transfer, allowing for precise temperature control and preventing the formation of hotspots. The enhanced safety profile makes them suitable for reactions involving hazardous reagents or unstable intermediates.

True Moving Bed Reactors (TMBR): In heterogeneous catalytic processes, a TMBR can be used to enhance equilibrium yield by continuously removing one of the products through adsorption, thereby driving the reaction to completion. frontiersin.org

The choice of reactor depends on the specific synthesis route employed. For instance, gas-liquid reactions, such as those involving phosgene (B1210022) derivatives (a traditional but now largely obsolete method), would benefit from bubble column reactors that facilitate efficient gas dispersion. frontiersin.org For modern, heterogeneously catalyzed transesterification reactions, packed bed or slurry reactors are often preferred to ensure effective contact between reactants and the solid catalyst.

Atom Economy and Waste Minimization in Production

Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The ideal atom economy is 100%, where all atoms from the reactants are incorporated into the final product. Waste minimization is directly linked to maximizing atom economy and is often quantified by the Environmental Factor (E-Factor), which is the ratio of the mass of waste to the mass of product.

Two primary synthesis routes for this compound illustrate the importance of atom economy:

The Schotten-Baumann Reaction: This traditional method involves the reaction of 2-naphthol with ethyl chloroformate, typically in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct.

C₁₀H₈O + C₃H₅ClO₂ → C₁₃H₁₂O₃ + HCl

While effective, this route generates a stoichiometric amount of HCl, which must be neutralized, creating salt waste (e.g., NaCl if NaOH is used). This leads to a low atom economy and a high E-Factor.

The Transesterification Reaction: A greener alternative is the transesterification of 2-naphthol with diethyl carbonate (DEC). This reaction is often catalyzed by a base or a solid catalyst and produces ethanol as the only byproduct.

C₁₀H₈O + C₅H₁₀O₃ ⇌ C₁₃H₁₂O₃ + C₂H₆O

Ethanol is a benign and potentially valuable byproduct that can be recycled or used as a fuel or solvent. This route has a significantly higher atom economy and a much lower E-Factor.

The following table provides a quantitative comparison of the atom economy for these two routes.

Interactive Data Table: Atom Economy Comparison for this compound Synthesis

| Reaction Route | Reactants | Molar Mass of Reactants ( g/mol ) | Desired Product | Molar Mass of Product ( g/mol ) | Byproducts | Molar Mass of Byproducts ( g/mol ) | Theoretical Atom Economy (%) |

| Schotten-Baumann | 2-Naphthol + Ethyl Chloroformate | 144.17 + 108.52 = 252.69 | This compound | 216.23 | HCl | 36.46 | (216.23 / 252.69) * 100 = 85.6% |

| Transesterification | 2-Naphthol + Diethyl Carbonate | 144.17 + 118.13 = 262.30 | This compound | 216.23 | Ethanol | 46.07 | (216.23 / 262.30) * 100 = 82.4% |

Note: While the theoretical atom economy of the Schotten-Baumann reaction appears slightly higher, this calculation does not account for the base needed to neutralize the HCl, which would significantly lower the practical atom economy and increase the waste generated. The transesterification route is inherently cleaner, producing a non-corrosive and useful byproduct. nih.gov

Solvent Selection and Green Solvents in Industrial Synthesis

The principles of green chemistry guide the selection of environmentally benign solvents. frontiersin.org Key characteristics of a green solvent include low toxicity, biodegradability, high boiling point (to reduce volatile emissions), low flammability, and derivation from renewable resources. rsc.org

For the synthesis of this compound, several green solvent alternatives can be considered. A particularly attractive option in the transesterification route is to use the reactant, diethyl carbonate, as the solvent itself, leading to a solvent-free process. rsc.org When a co-solvent is necessary to improve solubility or modify reactivity, the following options are preferable to traditional solvents.

Interactive Data Table: Comparison of Traditional and Green Solvents

| Solvent | Type | Boiling Point (°C) | Key Hazards | Renewable Potential |

| Dichloromethane | Traditional (Chlorinated) | 40 | Carcinogen, Volatile | No |

| Toluene | Traditional (Aromatic) | 111 | Toxic, Flammable | No |

| N,N-Dimethylformamide (DMF) | Traditional (Polar Aprotic) | 153 | Reprotoxic, Volatile | No |

| Dimethyl Carbonate (DMC) | Green (Carbonate) | 90 | Low toxicity, Flammable | Yes (from CO₂) |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green (Ether) | 80 | Peroxide-forming | Yes (from biomass) |

| Cyclopentyl Methyl Ether (CPME) | Green (Ether) | 106 | Low peroxide formation | No |

| Ethyl Lactate (B86563) | Green (Ester) | 154 | Biodegradable, Low toxicity | Yes (from biomass) |

The use of dialkyl carbonates like dimethyl carbonate (DMC) or propylene (B89431) carbonate as solvents is particularly advantageous in carbonate synthesis, as they are non-toxic, biodegradable, and can be produced through green routes. rsc.org

Development of Sustainable Production Routes

A truly sustainable production route for this compound integrates green chemistry principles at every stage, from feedstock sourcing to final product purification. The ideal sustainable process combines the most favorable aspects of reactor design, atom economy, and solvent selection.

Key elements of a sustainable production route include:

Renewable Feedstocks: The long-term goal is to replace petroleum-derived starting materials. This includes exploring the synthesis of 2-naphthol from biomass-derived precursors and using bio-ethanol to produce diethyl carbonate. The enzymatic synthesis of esters using renewable feedstocks and dialkyl carbonates is a promising area of research. nih.gov

Catalytic Transesterification: This is the preferred reaction pathway due to its high atom economy and the benign nature of its byproduct (ethanol). whiterose.ac.uk The development of highly active and selective heterogeneous catalysts is crucial. Catalysts like lithium-incorporated MCM-41 have shown promise in the transesterification of glycerol (B35011) and could be adapted for this synthesis. rsc.org Heterogeneous catalysts are easily separated from the reaction mixture by filtration, simplifying purification and allowing for catalyst recycling, which reduces cost and waste.

Solvent-Free or Green Solvent Systems: As previously discussed, conducting the reaction without a solvent or in a green solvent like DMC or ethyl lactate minimizes waste and environmental impact. rsc.orgrsc.org

Energy Efficiency: Employing process intensification techniques, such as reactive distillation or microreactors, can significantly reduce energy consumption compared to traditional batch processes. These systems optimize heat integration and reduce the need for separate reaction and purification steps.

Circular Economy Principles: The ethanol byproduct from the transesterification reaction can be captured and reused. For example, it can be dehydrated to produce ethylene (B1197577), a key chemical building block, or used as a feedstock for other processes, aligning with the principles of a circular economy. rsc.org

By combining these strategies, the industrial production of this compound can be shifted from a conventional, waste-generating process to a modern, sustainable, and economically viable operation.

Environmental Fate and Transformation Studies

Hydrolytic Degradation Pathways

Hydrolysis is a key abiotic degradation pathway for esters and carbonates in aquatic environments. For Ethyl Naphthalen-2-yl Carbonate, this process would involve the cleavage of the ester bond, yielding 2-naphthol (B1666908) and ethyl carbonic acid. The latter is unstable and would likely decompose to ethanol (B145695) and carbon dioxide. The rate of hydrolysis is significantly influenced by pH and temperature.

Research on various aromatic carbonates has shown that the electronic properties of the aromatic group influence the hydrolysis rate. nih.gov The naphthalene (B1677914) moiety, being an electron-withdrawing group, would facilitate nucleophilic attack at the carbonyl carbon, suggesting that this compound would be more susceptible to hydrolysis compared to carbonates with less electron-withdrawing substituents. A study on the alkaline hydrolysis of various organic carbonates indicated that the reaction rates are dependent on the structure of the ester. nih.gov

Table 1: General pH-Rate Profile for Aromatic Ester Hydrolysis

| pH Range | Dominant Mechanism | Expected Rate for this compound |

| < 4 | Acid Catalysis | Slow to Moderate |

| 4 - 8 | Neutral Hydrolysis | Slow |

| > 8 | Base Catalysis | Rapid |

This table presents a generalized trend based on typical aromatic ester behavior.

The primary degradation products of the hydrolytic cleavage of this compound are expected to be:

2-Naphthol

Ethanol

Carbon Dioxide

Photolytic and Oxidative Transformations in Aquatic Systems

In sunlit surface waters, photolytic and oxidative processes can be significant degradation pathways for aromatic compounds. For this compound, these transformations would primarily involve the naphthalene ring system.

Photolytic Transformation (Direct Photolysis):

Direct photolysis occurs when a chemical absorbs light energy, leading to its transformation. Naphthalene, the core structure of this compound, is known to absorb ultraviolet (UV) radiation, which can initiate its degradation. While specific quantum yields for this compound are not documented, the naphthalene moiety suggests a potential for direct photolysis.

Oxidative Transformations (Indirect Photolysis):

Indirect photolysis involves the reaction of the compound with photochemically generated reactive species in the water, such as hydroxyl radicals (•OH), singlet oxygen, and peroxyl radicals. Hydroxyl radicals are highly reactive and can readily attack the aromatic rings of naphthalene derivatives, leading to hydroxylation and subsequent ring cleavage. The rate of these reactions is dependent on the concentration of these reactive species and the specific rate constants for their reaction with the substrate.

Studies on the photodegradation of naphthalene have identified several transformation products, which are likely to be similar for this compound, especially in the initial steps involving the naphthalene ring. These can include hydroxylated naphthalenes and naphthoquinones. nih.gov

Microbial Biotransformation Mechanisms

Microbial degradation is a critical process in the removal of organic compounds from the environment. The biotransformation of this compound is expected to proceed via two main enzymatic pathways: initial hydrolysis of the carbonate linkage, followed by degradation of the resulting 2-naphthol.

A wide variety of bacteria and fungi are known to degrade naphthalene and its derivatives. nih.govnih.gov The initial step in the microbial breakdown of this compound would likely be the enzymatic hydrolysis of the ester bond by carboxylesterases, which are common in many microorganisms. nih.gov This would release 2-naphthol and ethyl alcohol.

The resulting 2-naphthol is a known substrate for microbial degradation. The metabolic pathways for naphthalene degradation are well-studied and typically initiated by dioxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of dihydroxynaphthalene. nih.gov Subsequent enzymatic reactions lead to ring cleavage and funneling of the intermediates into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. nih.govnih.gov

Fungal species, particularly from the genera Cunninghamella, Syncephalastrum, and Mucor, have also been shown to metabolize naphthalene, primarily producing 1-naphthol (B170400) and other oxidized products. nih.gov It is plausible that similar fungal pathways could be involved in the transformation of 2-naphthol derived from this compound.

Table 2: Potential Microbial Biotransformation Steps

| Step | Reaction | Key Enzyme Classes | Resulting Products |

| 1 | Hydrolysis of carbonate ester | Carboxylesterases | 2-Naphthol, Ethanol, CO2 |

| 2 | Hydroxylation of naphthalene ring | Dioxygenases | Dihydroxynaphthalenes |

| 3 | Aromatic ring cleavage | Oxidoreductases | Aliphatic intermediates |

| 4 | Central metabolism | Various | CO2, H2O, Biomass |

Adsorption and Mobility in Environmental Compartments

The mobility of this compound in the environment is largely determined by its tendency to adsorb to soil and sediment particles. This is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). chemsafetypro.com A high Koc value indicates strong adsorption and low mobility, while a low Koc value suggests high mobility. ecetoc.orgdss.go.th

For comparison, naphthalene has a reported log Koc in the range of 2.4 to 3.1, indicating moderate to low mobility in soil. tpsgc-pwgsc.gc.caepa.gov Given the larger size and likely higher lipophilicity of this compound compared to naphthalene, it is expected to have a higher Koc value and therefore be less mobile in the environment. Its movement through soil and into groundwater would likely be limited, with a preference for partitioning to organic-rich soils and sediments. tpsgc-pwgsc.gc.ca

Table 3: Estimated Environmental Mobility of this compound

| Parameter | Estimated Value/Class | Implication |

| Log Koc | > 3.0 (Estimated) | Low to Moderate Mobility |

| Water Solubility | Low (Expected) | Limited transport in aqueous phase |

| Vapor Pressure | Low (Expected) | Limited volatilization from soil/water |

These are estimated values based on the chemical structure and data from analogous compounds.

Metabolite Identification and Persistence

The environmental metabolites of this compound are the intermediate products of its degradation. Based on the degradation pathways discussed, the primary metabolites are expected to be 2-naphthol, ethanol, and carbon dioxide from hydrolysis.

Further transformation of 2-naphthol, through both microbial and abiotic processes, would lead to a range of other metabolites. Studies on naphthalene degradation have identified several key intermediates:

Hydroxylated naphthalenes: e.g., dihydroxynaphthalenes.

Naphthoquinones: e.g., 1,2- and 1,4-naphthoquinone. nih.gov

Ring-cleavage products: various aliphatic acids and aldehydes.

The persistence of these metabolites in the environment varies. 2-Naphthol is generally considered to be biodegradable, although its presence at high concentrations can be toxic to some microorganisms. The hydroxylated and quinone derivatives of naphthalene can also be further degraded. However, some polycyclic aromatic hydrocarbon (PAH) metabolites can be more persistent and have their own toxicological profiles. The ultimate fate of the carbon in this compound in the presence of an active microbial community is expected to be mineralization to carbon dioxide.

Future Directions and Research Perspectives

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and development of novel compounds, including derivatives of Ethyl Naphthalen-2-yl Carbonate. These computational tools can significantly accelerate the identification of new molecular structures with desired properties, optimize reaction conditions, and predict biological activities and toxicological profiles. nih.govspringernature.com

Generative adversarial networks (GANs), a class of deep learning algorithms, can even propose entirely new molecular structures with optimized properties. nih.gov By providing the model with desired parameters, such as enhanced biological activity or improved metabolic stability, researchers can generate novel candidates based on the this compound scaffold. Furthermore, ML algorithms can be employed to predict the outcomes of chemical reactions, helping to identify the most efficient synthetic routes and minimize the formation of byproducts. springernature.com This not only saves time and resources but also aligns with the principles of green chemistry.

Exploration of Novel Reactivity Patterns

The naphthalene (B1677914) moiety within this compound offers a rich platform for exploring novel reactivity patterns. The development of new synthetic methodologies for creating substituted naphthalenes is an active area of research due to their wide-ranging applications. nih.gov Recent advancements have focused on achieving regioselective synthesis to create polysubstituted naphthalene derivatives, which can be challenging with traditional methods like electrophilic aromatic substitution. nih.gov

One innovative approach involves the nitrogen-to-carbon transmutation of isoquinolines to produce substituted naphthalenes. nih.gov This method allows for the precise replacement of a nitrogen atom with a carbon-hydrogen unit, offering a unique way to access diverse substitution patterns on the naphthalene ring system that might be difficult to achieve through conventional means. nih.gov

Furthermore, the carbonate functional group can act as a redox tag, enabling novel catalytic transformations. For example, nickel-catalyzed disproportionation strategies have been developed that utilize carbonates for redox reactions of various oxygenated hydrocarbons without the need for external redox agents. researchgate.net This highlights the untapped potential of the carbonate group in this compound to participate in unique and efficient catalytic cycles. The exploration of such reactivity could lead to the development of new synthetic methods and the discovery of unexpected chemical transformations.

Sustainable Synthesis and Circular Economy Approaches

The principles of sustainable synthesis and the circular economy are increasingly important in chemical manufacturing. For this compound, this involves developing greener synthetic routes and considering the lifecycle of the compound. A key focus in sustainable chemistry is the replacement of hazardous reagents. acs.org For instance, dialkyl carbonates are considered more sustainable alternatives to toxic chemicals like phosgene (B1210022). acs.org

The synthesis of carbonates, in general, is an area of intense research with a focus on sustainability. acs.orgacs.org One of the most promising approaches is the utilization of carbon dioxide (CO2) as a C1 synthon. acs.orgresearchgate.net The chemical fixation of CO2 into valuable chemicals like cyclic and linear carbonates is a cornerstone of carbon capture and utilization (CCUS) strategies. acs.orgresearchgate.net While much of the research has focused on the reaction of CO2 with epoxides to form cyclic carbonates, the direct synthesis of linear carbonates like diethyl carbonate from CO2 and ethanol (B145695) is also being actively investigated. rsc.org The development of efficient catalytic systems is crucial for these transformations due to the high thermodynamic and kinetic stability of CO2. acs.org

Applying these principles to this compound could involve developing a synthesis route that utilizes 2-naphthol (B1666908), ethanol, and CO2, potentially with the aid of dehydrating agents to drive the reaction forward. rsc.org Furthermore, a circular economy approach would consider the end-of-life of products containing this compound, aiming to recover and reuse the naphthalene and carbonate components, thereby minimizing waste and reducing the reliance on virgin feedstocks.

Interdisciplinary Applications in Emerging Technologies

The unique electronic and photophysical properties of the naphthalene core in this compound make it a promising candidate for a variety of interdisciplinary applications in emerging technologies. Naphthalene derivatives are known for their use in materials science, particularly in the development of n-type semiconductor materials. acs.org The planar and electron-accepting nature of the naphthalene diimide (NDI) scaffold, a related class of compounds, has been exploited in areas such as artificial photosynthesis and solar cell technology. acs.org While this compound is not an NDI, the fundamental properties of the naphthalene ring system suggest its potential for modification and incorporation into new functional materials.

The ability to tune the electronic properties of naphthalene-based molecules through substitution makes them attractive for use in organic electronics. acs.org By strategically modifying the structure of this compound, it may be possible to develop new materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or sensors. For example, the introduction of specific functional groups could enhance charge transport properties or induce self-assembly into ordered nanostructures like nanowires or nanotubes. acs.org

Furthermore, the biological activity of some naphthalene derivatives opens up possibilities in biotechnology and nanomedicine. nih.gov For instance, naphthalene-based compounds have been investigated for their potential as anticancer and antimicrobial agents. nih.gov While the specific biological profile of this compound is not extensively studied, its scaffold could serve as a starting point for the design of new therapeutic agents. The carbonate linkage could also be designed to be cleavable under specific physiological conditions, allowing for the targeted release of a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl Naphthalen-2-yl Carbonate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : this compound can be synthesized via esterification or etherification reactions. For example, FeCl₂·4H₂O in propylene carbonate catalyzed the etherification of naphthalen-2-yl derivatives with 90% conversion and 88% isolated yield . Optimization involves adjusting solvent polarity (e.g., propylene carbonate as a green solvent), temperature (room temperature to 60°C), and stoichiometry of reactants. Purification via column chromatography or recrystallization ensures high purity. Key intermediates like ethyl 2-(naphthalen-2-yl)-2-nitroacetate can be reduced to α-ketoesters (74% yield) using catalytic hydrogenation or enzymatic methods .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

- Methodological Answer :

- ¹H NMR : Analyze aromatic proton signals (δ 7.2–8.5 ppm for naphthalene protons) and ester group signals (δ 4.0–4.5 ppm for ethoxy -CH₂- and δ 1.2–1.5 ppm for -CH₃) .

- ¹³C NMR : Confirm carbonyl (C=O) resonance at ~155–165 ppm and aromatic carbons.

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺ or [M+Na]⁺) validate molecular weight.

- IR Spectroscopy : C=O stretch at ~1750 cm⁻¹ and C-O-C stretch at ~1250 cm⁻¹ .

Q. What are the best practices for ensuring reproducibility in the synthesis of this compound, particularly in scaling up reactions?

- Methodological Answer : Document reaction parameters (e.g., solvent purity, catalyst loading, and moisture control). Use inert atmospheres (N₂/Ar) for moisture-sensitive steps. For scale-up, ensure efficient mixing and controlled addition of reagents. Follow guidelines from journals like the Beilstein Journal of Organic Chemistry, which emphasize detailed experimental procedures, including characterization data for five representative compounds in the main text and supplementary data for others .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives using tools like SHELXL?

- Methodological Answer : SHELXL is widely used for refining crystal structures. For discrepancies in bond lengths or angles:

- Validate data using the ADDSYM tool in PLATON to check for missed symmetry .

- Apply TWIN commands in SHELXL to model twinning or disorder .

- Cross-validate with spectroscopic data (e.g., NMR) to confirm molecular conformation. Example: Ethyl 2-((4-(naphthalen-2-yl)pyrimidin-2-yl)thio)acetate’s structure was confirmed via combined XRD and NMR .

Q. What methodologies are recommended for assessing the biological activity of this compound in drug discovery contexts?

- Methodological Answer :

- Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for target proteins.

- Cellular Assays : Evaluate cytotoxicity (MTT assay), apoptosis (Annexin V staining), or pathway modulation (Western blotting) in cancer cell lines (e.g., MCF-7 for breast cancer) .

- Comparative Analysis : Compare with analogs (see table below) to identify structure-activity relationships (SAR):

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| This compound | Naphthalene + ester | Under investigation |

| 2-(Furan-2-yl)naphthalen-1-ol | Furan-naphthalene hybrid | Selective antibreast cancer |

Q. How do structural modifications in the naphthalene ring affect the compound’s reactivity and application in materials science?

- Methodological Answer : Substituents on the naphthalene ring (e.g., electron-withdrawing groups like -NO₂ or electron-donating groups like -OCH₃) alter electronic properties. For example:

- Electron-Withdrawing Groups : Increase stability in photonic devices by reducing HOMO-LUMO gaps.

- Bulkier Substituents : Enhance steric hindrance, affecting packing in organic electronics. Ethyl 2-((4-(naphthalen-2-yl)pyrimidin-2-yl)thio)acetate’s pyrimidine-thioether moiety improves charge transport in OLEDs .

Q. What strategies can be employed to elucidate the reaction mechanisms of this compound in catalytic processes?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to identify intermediates.

- Isotopic Labeling : Use ¹³C-labeled reagents to trace carbonyl group transfer in esterification.

- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to simulate transition states and activation energies. For example, FeCl₂-catalyzed reactions may proceed via Lewis acid-mediated activation of alcohols .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the toxicity and environmental impact of this compound?

- Methodological Answer :

- Toxicological Profiling : Conduct acute toxicity assays (OECD 423) and genotoxicity tests (Ames test) to supplement limited existing data .

- Ecotoxicology : Use Daphnia magna or algae growth inhibition tests (OECD 201/202) to assess aquatic toxicity.

- Data Reconciliation : Cross-reference with structurally similar compounds (e.g., naphthalene derivatives) while noting differences in ester group reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products